4-Ethyl-1,2-dimethoxybenzene
Overview
Description
Mechanism of Action
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s possible that 4-Ethyl-1,2-dimethoxybenzene could undergo similar reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-1,2-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 1,2-dimethoxybenzene with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Formation of the electrophile: Ethyl bromide reacts with aluminum chloride to form an ethyl cation.
Electrophilic attack: The ethyl cation attacks the benzene ring of 1,2-dimethoxybenzene, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-Ethyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the ethyl group, making it less hydrophobic.
4-Ethylphenol: Contains an ethyl group but lacks the methoxy groups, resulting in different reactivity.
Methyleugenol (4-Allyl-1,2-dimethoxybenzene): Similar structure but with an allyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1,2-dimethoxybenzene is unique due to the presence of both ethyl and methoxy groups, which influence its chemical reactivity and physical properties. The combination of these groups makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
4-ethyl-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBQMYHKOREVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207581 | |
Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5888-51-7 | |
Record name | 4-Ethyl-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5888-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-1,2-dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-ethyl-1,2-dimethoxybenzene in the context of the provided research?
A1: The research papers [, ] investigate the nematicidal properties of volatile organic compounds (VOCs) released from cottonseed meal. While the specific mechanism of action of this compound isn't detailed, its presence as a VOC emitted by cottonseed meal suggests its potential role in the observed nematicidal activity against Meloidogyne incognita. Further research is needed to confirm its specific contribution to the overall effect.
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